Cas no 1514601-41-2 (3-(3-Bromo-2,6-difluorophenyl)propanoic acid)
3-(3-Bromo-2,6-difluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-bromo-2,6-difluorophenyl)propanoicacid
- 1514601-41-2
- EN300-1138159
- 3-(3-bromo-2,6-difluorophenyl)propanoic acid
- 3-(3-Bromo-2,6-difluorophenyl)propanoic acid
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- Inchi: 1S/C9H7BrF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h2-3H,1,4H2,(H,13,14)
- InChI Key: VXYKTYHEFNOSGI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1F)CCC(=O)O)F
Computed Properties
- Exact Mass: 263.95975g/mol
- Monoisotopic Mass: 263.95975g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.3Ų
3-(3-Bromo-2,6-difluorophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1138159-0.05g |
3-(3-bromo-2,6-difluorophenyl)propanoic acid |
1514601-41-2 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
| Enamine | EN300-1138159-0.1g |
3-(3-bromo-2,6-difluorophenyl)propanoic acid |
1514601-41-2 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
| Enamine | EN300-1138159-0.25g |
3-(3-bromo-2,6-difluorophenyl)propanoic acid |
1514601-41-2 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
| Enamine | EN300-1138159-0.5g |
3-(3-bromo-2,6-difluorophenyl)propanoic acid |
1514601-41-2 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
| Enamine | EN300-1138159-1.0g |
3-(3-bromo-2,6-difluorophenyl)propanoic acid |
1514601-41-2 | 1g |
$884.0 | 2023-06-09 | ||
| Enamine | EN300-1138159-2.5g |
3-(3-bromo-2,6-difluorophenyl)propanoic acid |
1514601-41-2 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
| Enamine | EN300-1138159-5.0g |
3-(3-bromo-2,6-difluorophenyl)propanoic acid |
1514601-41-2 | 5g |
$2566.0 | 2023-06-09 | ||
| Enamine | EN300-1138159-10.0g |
3-(3-bromo-2,6-difluorophenyl)propanoic acid |
1514601-41-2 | 10g |
$3807.0 | 2023-06-09 | ||
| Enamine | EN300-1138159-1g |
3-(3-bromo-2,6-difluorophenyl)propanoic acid |
1514601-41-2 | 95% | 1g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1138159-5g |
3-(3-bromo-2,6-difluorophenyl)propanoic acid |
1514601-41-2 | 95% | 5g |
$2028.0 | 2023-10-26 |
3-(3-Bromo-2,6-difluorophenyl)propanoic acid Related Literature
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on 3-(3-Bromo-2,6-difluorophenyl)propanoic acid
3-(3-Bromo-2,6-Difluorophenyl)propanoic Acid: A Comprehensive Overview
3-(3-Bromo-2,6-difluorophenyl)propanoic acid (CAS No. 1514601-41-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This article provides an in-depth exploration of its chemical structure, synthesis methods, biological activities, and potential therapeutic applications, drawing on the latest scientific research to offer a comprehensive understanding of this compound.
Chemical Structure and Properties: 3-(3-Bromo-2,6-difluorophenyl)propanoic acid is a substituted aromatic carboxylic acid. The presence of a bromo group and two difluoro substituents on the phenyl ring imparts unique chemical and physical properties to the molecule. The compound has a molecular formula of C10H7BrF2O2 and a molecular weight of approximately 271.05 g/mol. Its solubility in water is limited, but it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Synthesis Methods: Several synthetic routes have been developed for the preparation of 3-(3-bromo-2,6-difluorophenyl)propanoic acid. One common method involves the reaction of 3-bromo-2,6-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another approach involves the Grignard reaction of 3-bromo-2,6-difluorobenzyl bromide with methyl magnesium bromide, followed by hydrolysis and oxidation to form the carboxylic acid. These methods have been optimized to achieve high yields and purity, making the compound readily available for further research and development.
Biological Activities: Recent studies have highlighted the potential biological activities of 3-(3-bromo-2,6-difluorophenyl)propanoic acid. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human immune cells. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Potential Therapeutic Applications: The anti-inflammatory properties of 3-(3-bromo-2,6-difluorophenyl)propanoic acid have led to its evaluation in preclinical models of inflammatory diseases. Animal studies have demonstrated that this compound can reduce inflammation and tissue damage in models of colitis and arthritis. Additionally, preliminary clinical trials are underway to assess its safety and efficacy in human patients with inflammatory conditions.
Mechanisms of Action: The mechanisms underlying the anti-inflammatory effects of 3-(3-bromo-2,6-difluorophenyl)propanoic acid are not yet fully understood. However, recent research suggests that it may act by modulating the activity of key signaling pathways involved in inflammation. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the expression of pro-inflammatory genes.
Safety and Toxicology: Safety assessments are crucial for any compound with potential therapeutic applications. Preclinical toxicology studies have indicated that 3-(3-bromo-2,6-difluorophenyl)propanoic acid has a favorable safety profile at therapeutic doses. However, further studies are needed to fully characterize its safety in humans and to identify any potential side effects or interactions with other medications.
FUTURE DIRECTIONS: The ongoing research on 3-(3-bromo-2,6-difluorophenyl)propanoic acid holds promise for advancing our understanding of its biological activities and therapeutic potential. Future studies will focus on elucidating its mechanisms of action at the molecular level and optimizing its pharmacological properties for clinical use. Additionally, efforts will be made to develop novel formulations that enhance its bioavailability and reduce any potential side effects.
In conclusion, 3-(3-bromo-2,6-difluorophenyl)propanoic acid is a promising compound with significant potential in the treatment of inflammatory diseases. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
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